4-Bromo-6-ethylquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-6-ethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-2-7-3-4-10-8(5-7)11(13)9(6-14-10)12(15)16/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
MAAFXMWLDIANFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 6 Ethylquinoline 3 Carboxylic Acid and Its Analogues
Established Synthetic Pathways to Quinoline-3-carboxylic Acid Derivatives
Several classical and contemporary synthetic strategies are employed for the construction of the quinoline-3-carboxylic acid scaffold. These methods offer versatility in introducing a wide array of substituents onto the quinoline (B57606) nucleus.
Pfitzinger Condensation Reaction Variants
The Pfitzinger reaction, and its variations, represents a robust method for the synthesis of quinoline-4-carboxylic acids, which can be precursors to 3-carboxylic acid derivatives through subsequent chemical transformations. The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgijsr.net
The mechanism commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.orgijsr.net An intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| Isatin | Carbonyl Compound (with α-methylene) | Base (e.g., KOH) | Substituted Quinoline-4-carboxylic acid |
| N-acyl isatins | Carbonyl Compound | Base | 2-hydroxy-quinoline-4-carboxylic acids |
One notable variant is the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction is particularly sensitive to steric hindrance, which can influence the yield and the course of the reaction. For instance, in the case of unsymmetrical ketones, the reaction often proceeds at the less sterically hindered α-carbon.
Gould-Jacobs Reaction Mechanisms
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key intermediates for various substituted quinolines. wikipedia.org This reaction typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu
The initial step is a nucleophilic attack by the amine nitrogen on the malonic ester derivative, followed by the elimination of an alcohol to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermally induced 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification of the ester group yields the corresponding carboxylic acid, which can then be decarboxylated if desired. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
| Reactant 1 | Reactant 2 | Key Steps | Product |
| Aniline or substituted aniline | Alkoxy methylenemalonic ester | Condensation, Thermal cyclization, Saponification | 4-hydroxyquinoline-3-carboxylic acid |
Microwave irradiation has been shown to significantly improve the yields and shorten the reaction times of the Gould-Jacobs reaction by allowing for higher reaction temperatures. ablelab.euresearchgate.net
One-Pot Synthetic Approaches
One-pot synthetic methodologies for quinoline-3-carboxylic acid derivatives have gained significant attention due to their efficiency, reduced waste, and operational simplicity. These approaches often combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates.
For example, a one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems has been described, involving a Williamson reaction followed by hydrolysis. researchgate.net Another approach involves the in-situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using iron powder and acid, followed by a Friedländer condensation with a ketone or aldehyde to yield mono- or disubstituted quinolines. organic-chemistry.org This method is scalable and tolerates a variety of functional groups. organic-chemistry.org
The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, can also be performed in a one-pot fashion to synthesize quinoline-4-carboxylic acids. nih.govresearchgate.net The use of catalysts like ytterbium perfluorooctanoate in water has been shown to be effective for this transformation, offering an environmentally benign route. researchgate.net
Friedländer Condensation Strategy and Derivatives
The Friedländer synthesis is a fundamental method for constructing the quinoline ring system. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. researchgate.net
Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second mechanism proposes the initial formation of a Schiff base between the 2-amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org
A significant advantage of the Friedländer synthesis is its ability to produce a wide range of substituted quinolines by varying the starting materials. However, a limitation can be the availability of suitably substituted 2-aminobenzaldehydes or 2-aminoketones. researchgate.net To address this, one-pot modifications have been developed where a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde before the condensation step. organic-chemistry.org
Targeted Synthesis of 4-Bromo-6-ethylquinoline-3-carboxylic Acid Precursors
The synthesis of the specific target molecule, this compound, necessitates a strategy that allows for the precise placement of the ethyl group at the 6-position and the bromo group at the 4-position. This typically involves the synthesis of a 6-ethylquinoline-3-carboxylic acid precursor, followed by a regioselective bromination step, or the construction of the quinoline ring with the substituents already in place.
One plausible route to a 6-ethylquinoline (B35026) precursor is through the Gould-Jacobs reaction, utilizing 4-ethylaniline (B1216643) as the starting material. The reaction with diethyl ethoxymethylenemalonate would be expected to yield ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate, which can then be hydrolyzed to 6-ethyl-4-hydroxyquinoline-3-carboxylic acid. This 4-hydroxy intermediate is a key precursor for the introduction of the bromo substituent at the 4-position.
Bromination Strategies for Quinoline Cores
The introduction of a bromine atom onto a quinoline core can be achieved through various methods, with the regioselectivity being highly dependent on the reaction conditions and the existing substituents on the quinoline ring.
Electrophilic bromination of the quinoline ring often occurs on the benzene (B151609) portion of the molecule, particularly at positions that are activated by electron-donating groups. For instance, the bromination of tetrahydroquinolines using N-bromosuccinimide (NBS) can lead to bromination at the 6- and 8-positions. rsc.org
For the specific introduction of a bromine atom at the 4-position, a common strategy involves the conversion of a 4-hydroxyquinoline or a quinolin-4(1H)-one to the corresponding 4-bromoquinoline. This can be achieved using brominating agents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). chemicalbook.com For example, quinolin-4-ol can be treated with phosphorus tribromide in DMF to yield 4-bromoquinoline. chemicalbook.com Similarly, 6-bromoquinolin-4-ol (B142416) can be reacted with phosphorus oxychloride (POCl₃) to produce 6-bromo-4-chloroquinoline, and a similar transformation with a brominating agent would yield the 4-bromo analogue. google.comatlantis-press.com
The reactivity of the quinoline ring towards bromination is influenced by the substituents present. For 2-methylquinolin-4(1H)-ones, bromination with molecular bromine or NBS can occur at the C(3) and C(6) positions, or on the methyl group at C(2), depending on the substituent at the C(3) position. nuph.edu.ua
| Starting Material | Brominating Agent | Position of Bromination |
| Tetrahydroquinoline | NBS | 6- and 8-positions |
| Quinolin-4-ol | PBr₃ | 4-position |
| 2-Methylquinolin-4(1H)-one | Br₂ or NBS | C(3), C(6), or C(2)-methyl |
Therefore, a viable synthetic route to this compound would involve the initial synthesis of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid, likely via the Gould-Jacobs reaction, followed by the conversion of the 4-hydroxyl group to a bromo group using a suitable brominating agent.
Introduction of the Ethyl Moiety at Position 6
The incorporation of an ethyl group at the 6-position of the quinoline ring is a key structural feature of the target molecule. This is typically achieved by selecting a starting material that already contains the desired substituent on the aniline precursor. A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction. wikipedia.orgnih.gov This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.
In the context of synthesizing the precursor for this compound, the Gould-Jacobs reaction would commence with 4-ethylaniline. The reaction proceeds in a stepwise manner, beginning with the nucleophilic attack of the amino group of 4-ethylaniline on diethyl ethoxymethylenemalonate, leading to the formation of an enamine intermediate. Subsequent heating promotes an intramolecular cyclization, followed by tautomerization to yield ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate. wikipedia.orgnih.gov
Table 1: Key Synthetic Reactions for Quinoline Core Formation
| Reaction Name | Starting Materials | Key Intermediate/Product | Reference |
| Gould-Jacobs Reaction | 4-ethylaniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate | wikipedia.orgnih.gov |
Formation of the Carboxylic Acid Functionality at Position 3
The carboxylic acid group at the 3-position is integral to the target molecule's identity and reactivity. This functional group is typically introduced during the initial construction of the quinoline ring system, often in the form of an ester which is later hydrolyzed.
The Gould-Jacobs reaction, as previously mentioned, directly installs an ethoxycarbonyl group at the 3-position, derived from the diethyl ethoxymethylenemalonate reactant. wikipedia.orgnih.gov This provides a convenient handle for the eventual formation of the carboxylic acid. The resulting product, ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate, serves as a crucial intermediate.
To obtain the final 4-bromo derivative, the 4-hydroxy group must be converted to a bromine atom. This is commonly achieved through a two-step process. First, the 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield the corresponding 4-chloroquinoline (B167314) derivative. nih.govarkat-usa.org Subsequently, the 4-chloro group can be converted to a 4-bromo group, although direct bromination of the 4-hydroxy compound can also be explored.
Finally, the ester functionality at position 3 is hydrolyzed to the carboxylic acid. This transformation is discussed in detail in section 2.3.1.
Functional Group Interconversions and Advanced Chemical Reactions
Ester Hydrolysis to Carboxylic Acids
The conversion of the ethyl ester of this compound to the corresponding carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. nih.gov
Basic hydrolysis, often referred to as saponification, is a widely used method. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, resulting in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. nih.gov
For instance, the hydrolysis of a similar compound, ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate, is achieved by treatment with NaOH in aqueous tetrahydrofuran (B95107) (THF), yielding 4-bromo-8-methyl-6-nitroquinoline-3-carboxylic acid quantitatively while preserving other functional groups. chemicalbook.com
Table 2: Conditions for Ester Hydrolysis
| Substrate | Reagents and Conditions | Product | Reference |
| Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate | NaOH, aqueous THF | 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid | chemicalbook.com |
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives | LiOH, THF/water | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | ucl.ac.be |
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, particularly due to the electron-withdrawing nature of the quinoline system. This reactivity allows for the introduction of a wide range of functional groups at this position.
Nucleophilic aromatic substitution (SNAr) reactions on 4-haloquinolines can be performed with various nucleophiles, including amines, alkoxides, and thiols. For example, in a closely related system, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the chloro group at the 4-position readily undergoes substitution with nucleophiles such as sodium azide, amines (e.g., benzylamine, aniline), and thiophenol. arkat-usa.orgresearchgate.net These reactions typically proceed under mild conditions. arkat-usa.org
The reactivity of the 4-bromo substituent in this compound would be expected to be similar, providing a versatile platform for the synthesis of diverse analogues.
Table 3: Examples of Nucleophilic Substitution on Analogous 4-Haloquinolines
| Substrate | Nucleophile | Reagents and Conditions | Product | Reference |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | N-methylpyrrolidone, room temperature | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | - | 4-Benzylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | arkat-usa.org |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | Triethylamine | 4-Phenylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | arkat-usa.org |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom at the 4-position serves as an excellent handle for such transformations, enabling the introduction of various aryl and heteroaryl substituents.
The Suzuki-Miyaura reaction typically involves the coupling of an organohalide (in this case, the 4-bromoquinoline) with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction has been widely applied to functionalize quinoline scaffolds. For instance, Suzuki-Miyaura couplings have been successfully performed on various bromo- and chloro-substituted quinolines to introduce new aryl groups. mdpi.comresearchgate.net
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 8-Bromo-2'-deoxyadenosine derivatives | Arylboronic acids | Pd(OAc)₂/TPPTS | - | Aqueous acetonitrile | 8-Aryl-2'-deoxyadenosine derivatives | researchgate.net |
Cyclization Reactions to Form Fused Heterocycles
The quinoline-3-carboxylic acid moiety provides a versatile platform for the construction of fused heterocyclic systems. The carboxylic acid group, or its corresponding ester, along with a suitably positioned substituent, can participate in intramolecular cyclization reactions to generate polycyclic structures.
Palladium-catalyzed intramolecular cyclization reactions are a common strategy for forming new rings. For example, Pd-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides has been used to synthesize 4-arylquinolin-2(1H)-ones. nih.gov Similarly, palladium-catalyzed domino cyclization/carbonylation reactions have been developed to access ester-functionalized azaindolines. rsc.org
Table 5: Examples of Cyclization Reactions to Form Fused Heterocycles
| Starting Material Type | Reaction Type | Catalyst/Reagents | Fused Heterocycle Formed | Reference |
| N-substituted-3,3-diarylacrylamides | Intramolecular amidation | PdCl₂, Cu(OAc)₂, O₂ | 4-Arylquinolin-2(1H)-ones | nih.gov |
| Vinyl cyclopropanecarboxamides | Intramolecular aza-Wacker-type oxidation | Palladium catalyst | Aza[3.1.0]bicycles | nih.gov |
| o-Allyl-substituted acetanilides | Intramolecular amidoarylation | Palladium catalyst | Indole derivatives | nih.gov |
Oxidation and Reduction Chemistry of this compound and its Analogues
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the quinoline core, the carboxylic acid group, the ethyl substituent, and the bromo substituent. Each of these sites can potentially undergo oxidation or reduction, with the specific outcome often depending on the choice of reagents and reaction conditions. Research into the oxidation and reduction of quinoline derivatives has revealed various synthetic strategies, although specific studies on this compound are limited. Therefore, the following discussion is based on established transformations of analogous structures.
Oxidation Chemistry
Oxidation reactions of this compound and its analogues can be directed towards the ethyl side chain or the quinoline ring itself.
A common transformation for alkyl-substituted aromatic compounds is the oxidation of the alkyl side chain to a carboxylic acid. masterorganicchemistry.compressbooks.pub This reaction typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). For the oxidation to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by the ethyl group in this compound. pressbooks.pub
The reaction involves the conversion of the ethyl group at the C-6 position into a carboxylic acid group, yielding 4-bromoquinoline-3,6-dicarboxylic acid. This transformation is generally carried out under basic conditions with heating, followed by an acidic workup to protonate the carboxylate. masterorganicchemistry.com The rest of the molecule, including the bromo substituent and the quinoline ring, is typically resistant to these conditions, although harsh conditions can lead to degradation.
| Reactant | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | 1. KMnO4, OH- 2. H3O+ | Heat | 4-Bromoquinoline-3,6-dicarboxylic acid | masterorganicchemistry.com, pressbooks.pub |
Reduction Chemistry
The reduction of this compound offers several pathways, including the reduction of the carboxylic acid, the hydrogenation of the quinoline ring, and the reductive dehalogenation of the bromo substituent. The chemoselectivity of these reductions is highly dependent on the chosen reducing agent and catalytic system.
The carboxylic acid at the C-3 position can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup. chemguide.co.uk This would convert this compound into (4-bromo-6-ethylquinolin-3-yl)methanol.
| Reactant | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | 1. LiAlH4, ether 2. H3O+ | Room Temperature | (4-Bromo-6-ethylquinolin-3-yl)methanol | masterorganicchemistry.com, libretexts.org, chemguide.co.uk |
Catalytic hydrogenation is a common method for the reduction of the quinoline ring system. acs.orggatech.eduresearchgate.net Typically, this involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. The hydrogenation of quinoline and its derivatives usually leads to the selective reduction of the pyridine (B92270) ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. acs.orggatech.edu
Recent advancements have focused on developing chemoselective catalysts. For instance, supported gold catalysts have been shown to hydrogenate the quinoline ring while leaving other functional groups, such as halogens and carboxylic acids, intact. acs.org Similarly, cobalt-amido cooperative catalysis has been utilized for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. researchgate.netnih.gov Boric acid has also been used to catalyze the chemoselective reduction of quinolines to 1,2,3,4-tetrahydroquinolines in the presence of a Hantzsch ester as the hydrogen source. rsc.org
| Reactant | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | H2, Au/HSA-TiO2 | 2 MPa H2, Toluene, 100°C | 4-Bromo-6-ethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | acs.org |
| This compound | Hantzsch ester, Boric Acid | Toluene, 80°C | 4-Bromo-6-ethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | rsc.org |
The bromo substituent at the C-4 position can be removed through reductive dehalogenation. Catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst is a common method for this transformation. organic-chemistry.orgorganic-chemistry.org This reaction is typically carried out under neutral conditions with hydrogen gas. Bromides are generally reduced more readily than other functional groups like carboxylic acids. organic-chemistry.orgorganic-chemistry.org Therefore, it is possible to selectively remove the bromo group from this compound to yield 6-ethylquinoline-3-carboxylic acid.
| Reactant | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | H2, 10% Pd/C | Neutral, Room Temperature | 6-Ethylquinoline-3-carboxylic acid | organic-chemistry.org, organic-chemistry.org |
Advanced Derivatization Strategies for Structural Elucidation and Bioactivity Modulation of 4 Bromo 6 Ethylquinoline 3 Carboxylic Acid
Analytical Derivatization for Enhanced Spectroscopic Characterization
For a thorough understanding of a compound's behavior in biological systems and for accurate quantification, enhancing its detectability in complex matrices is crucial. Analytical derivatization modifies the parent molecule to improve its physicochemical properties for specific analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS).
Carboxylic Acid Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The carboxylic acid moiety of 4-Bromo-6-ethylquinoline-3-carboxylic acid, while a key feature for biological interactions, can present challenges for LC-MS analysis. Carboxylic acids often exhibit poor retention on common reversed-phase columns and can have low ionization efficiency in electrospray ionization (ESI), particularly in positive ion mode. researchgate.net Chemical derivatization can overcome these limitations by converting the polar carboxylic acid into a less polar, more readily ionizable group. researchgate.net
The primary strategy involves amide bond formation with a carefully selected derivatizing agent. acs.org This process not only improves chromatographic behavior but also enhances MS sensitivity by introducing a permanently charged or easily protonated moiety. researchgate.net For instance, reagents containing tertiary or quaternary amine groups are frequently employed to ensure efficient ionization in positive-mode ESI. The reaction typically proceeds via activation of the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the amine-containing derivatization tag. acs.org This approach unifies analytes into forms with similar, predictable chromatographic and mass spectrometric properties. researchgate.net
Table 1: Common Derivatization Reagents for Carboxylic Acids in LC-MS Analysis
| Derivatization Reagent | Key Feature | Benefit for LC-MS Analysis | Citation |
|---|---|---|---|
| 4-Bromo-N-methylbenzylamine (4-BNMA) | Contains a bromine atom and a secondary amine | Enhances positive ionization and introduces a distinct isotopic signature for easy identification. | researchgate.nettulane.edu |
| 1-(3-Aminopropyl)-3-bromopyridinium bromide (APBP) | Contains a pre-charged quaternary amine and a bromine atom | Provides excellent ionization efficiency in positive mode and a halogen isotopic pattern. | nih.gov |
| N,N-Dimethylethylenediamine (DMED) | Contains a tertiary amine | Increases hydrophobicity and introduces a readily protonated site for enhanced ESI+ signal. | nih.gov |
| 5-(Dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Contains a highly basic dimethylamino group | Significantly enhances detection sensitivity and improves chromatographic separation. | nih.gov |
Halogen-Labeling Derivatization Techniques for Compound Identification
Mass spectrometry is a powerful tool for compound identification, and the presence of halogens like bromine provides a distinct advantage. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. chemguide.co.uklibretexts.org This results in a characteristic "M+2" isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z). youtube.comcsbsju.edu This doublet is a clear and easily recognizable signature for the presence of a single bromine atom in a molecule or fragment ion.
This compound already possesses this intrinsic label. This feature is invaluable for distinguishing the compound from its non-brominated analogues or other metabolites in a complex biological sample. The isotopic pattern confirms that any detected ion containing this signature originates from the parent compound.
Furthermore, derivatization of the carboxylic acid with a reagent that also contains a bromine atom, such as 4-bromo-N-methylbenzylamine (4-BNMA), can be employed. acs.orgresearchgate.net This would result in a derivative containing two bromine atoms. The resulting mass spectrum would exhibit a distinctive M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1, providing an even more unique signature for unequivocal identification.
Table 2: Isotopic Patterns for Molecules Containing Bromine
| Number of Bromine Atoms | Observed Peaks | Approximate Intensity Ratio | Example | Citation |
|---|---|---|---|---|
| 1 | M, M+2 | 1:1 | The parent compound, this compound. | chemguide.co.ukyoutube.com |
| 2 | M, M+2, M+4 | 1:2:1 | The derivative formed after reacting the parent compound with a Br-containing reagent. | youtube.com |
Synthetic Derivatization for Expanding Chemical Libraries
To explore structure-activity relationships (SAR) and optimize biological activity, the synthesis of a diverse library of analogues is essential. The three key functional groups of this compound provide orthogonal handles for synthetic modification.
Introduction of Diverse Substituents via Amidation Reactions
The carboxylic acid at the 3-position is an ideal starting point for generating a library of amides. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. By coupling the parent acid with a diverse range of primary and secondary amines, a vast array of derivatives can be synthesized, introducing new steric and electronic features. A simple and efficient method for the synthesis of quinoline-3-carboxamides (B1200007) involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides, which serve as amidation reagents. researchgate.net This method is compatible with a variety of functional groups and generally provides good yields. researchgate.net Alternatively, traditional coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC can be used to activate the carboxylic acid for reaction with an amine.
Table 3: Representative Amine Building Blocks for Derivatization
| Amine Reactant | Type of Amine | Potential Feature Introduced | Common Coupling Reagent |
|---|---|---|---|
| Aniline (B41778) | Primary Aromatic | Introduces a rigid phenyl group. | HATU, EDC/HOBt |
| Benzylamine | Primary Aliphatic | Adds a flexible phenylmethyl group. | EDC/HOBt |
| Morpholine | Secondary Cyclic | Increases polarity and potential for hydrogen bonding. | HBTU |
| Piperidine | Secondary Cyclic | Introduces a basic nitrogen and a non-polar ring. | HBTU |
| Glycine methyl ester | Primary (Amino Acid Ester) | Adds a functional group for further modification or to mimic a peptide backbone. | EDC/HOBt |
Modification of the Ethyl Group
The ethyl group at the 6-position, while seemingly simple, offers opportunities for modification through reactions at the benzylic position (the carbon atom attached to the quinoline (B57606) ring). The C-H bonds at this position are weaker than other sp³ C-H bonds, making them susceptible to oxidation and radical halogenation.
Benzylic oxidation can convert the ethyl group into an acetyl group (ketone) or a 1-hydroxyethyl group (secondary alcohol). nih.govmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. masterorganicchemistry.com The resulting ketone provides a new site for further reactions, such as reductive amination or aldol (B89426) condensation. Alternatively, free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.com This new bromo-derivative can then undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., amines, ethers, thiols).
Table 4: Potential Modifications of the 6-Ethyl Group
| Reaction Type | Typical Reagent(s) | Product Functional Group | Potential for Further Chemistry | Citation |
|---|---|---|---|---|
| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Acetyl (Ketone) | Reductive amination, Wittig reaction, aldol condensation. | nih.govmasterorganicchemistry.com |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | 1-Bromoethyl | Nucleophilic substitution (SN1/SN2) with various nucleophiles. | masterorganicchemistry.com |
Exploitation of the Bromine Atom for Further Functionalization
The bromine atom at the 4-position is arguably the most versatile handle for synthetic derivatization. As an aryl halide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org By selecting the appropriate coupling partner and catalyst system, the bromine atom can be replaced with aryl, heteroaryl, alkyl, alkynyl, or amino groups, dramatically expanding the structural diversity of the quinoline scaffold.
Table 5: Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions | Citation |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Na₂CO₃ | libretexts.orgmdpi.com |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N | beilstein-journals.org |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | organic-chemistry.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amino) | Pd₂(dba)₃, BINAP, NaOt-Bu | wikipedia.org |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | C-C (Aryl-Aryl) | Pd(PPh₃)₄ | libretexts.org |
| Negishi Coupling | Organozinc (e.g., Aryl-ZnCl) | C-C (Aryl-Aryl) | Pd(PPh₃)₄ | libretexts.org |
Derivatization for Biological Activity Modulation
The strategic derivatization of the this compound scaffold presents a promising avenue for the modulation of its biological activity. Although specific derivatization studies on this exact molecule are not extensively documented in publicly available research, a wealth of information on related quinoline-3-carboxylic acid analogs provides a strong foundation for predicting and designing novel bioactive compounds. The primary sites for chemical modification on the this compound core include the carboxylic acid group at the C3 position, the bromine atom at the C4 position, and potential modifications of the ethyl group at the C6 position or even the quinoline nitrogen. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and novel therapeutic applications.
Key derivatization strategies for modulating biological activity include:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical pharmacophore in many quinoline-based drugs, often involved in crucial interactions with biological targets. nih.gov Esterification or amidation of the carboxylic acid can alter the compound's lipophilicity, membrane permeability, and metabolic stability. For instance, converting the carboxylic acid to various ester or amide derivatives can lead to compounds with a range of biological activities, including antimicrobial and anticancer effects. The introduction of different amine or alcohol fragments allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.
Substitution at the C4-Position: The bromine atom at the C4 position is a versatile handle for introducing a wide array of substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Replacing the bromine with different aryl, heteroaryl, or alkyl groups can dramatically alter the steric and electronic properties of the molecule, leading to changes in its binding affinity and selectivity for various enzymes or receptors. For example, in related quinoline carboxylic acids, bulky hydrophobic substituents at the C2 position have been shown to be necessary for the inhibition of dihydroorotate (B8406146) dehydrogenase, highlighting the importance of substitution patterns on the quinoline ring. nih.gov
Modification of the C6-Ethyl Group: The ethyl group at the C6 position can also be a target for derivatization to explore structure-activity relationships (SAR). For instance, oxidation of the ethyl group to an acetyl or carboxylic acid group, or its replacement with other alkyl or functionalized chains, could influence the molecule's interaction with target proteins. Studies on 6-alkylquinolone-3-carboxylic acids have shown that tethering these molecules to other bioactive scaffolds, such as macrolides, can result in hybrid compounds with potent antimicrobial activity against resistant bacterial strains. nih.gov
Derivatization of the Quinoline Nitrogen: N-alkylation or N-arylation of the quinoline ring is another strategy to modulate biological activity. The introduction of substituents on the nitrogen atom can affect the planarity and electronic distribution of the quinoline system, which can be crucial for DNA intercalation or interaction with other biological macromolecules.
The biological activities of the resulting derivatives can be diverse, spanning from anticancer and antimicrobial to enzyme inhibition. For example, various quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2, DNA gyrase, and HIV-1 integrase. nih.govmdpi.com The specific biological activity is intricately linked to the nature and position of the substituents on the quinoline core.
The following table summarizes hypothetical derivatizations of the this compound scaffold and their potential biological activities, based on findings from structurally related compounds.
| Derivative Class | Modification | Potential Biological Activity |
| Esters | Esterification of the C3-carboxylic acid with various alcohols | Anticancer, Antimicrobial |
| Amides | Amidation of the C3-carboxylic acid with various amines | Anticancer, Antimicrobial, Enzyme Inhibition |
| C4-Aryl Derivatives | Suzuki coupling at the C4-position with arylboronic acids | Enzyme Inhibition (e.g., Dihydroorotate Dehydrogenase) |
| C4-Amino Derivatives | Buchwald-Hartwig amination at the C4-position | Kinase Inhibition |
| C6-Modified Analogs | Modification of the C6-ethyl group | Enhanced Antimicrobial Activity (as hybrid molecules) |
| N-Substituted Quinolones | Alkylation or arylation of the quinoline nitrogen | DNA Intercalation, Antiviral |
It is important to note that while these derivatization strategies are based on established principles of medicinal chemistry and SAR studies of related quinoline compounds, the actual biological activity of the resulting derivatives of this compound would need to be confirmed through synthesis and rigorous biological testing.
Computational and Spectroscopic Investigations of 4 Bromo 6 Ethylquinoline 3 Carboxylic Acid Molecular Architecture
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in elucidating the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of information that, when combined, allow for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus, providing insight into the connectivity and nature of substituent groups.
¹H-NMR: The proton NMR spectrum for 4-Bromo-6-ethylquinoline-3-carboxylic acid is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the ethyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the bromo, ethyl, and carboxyl substituents. The proton at the C2 position is anticipated to be the most deshielded, appearing as a singlet furthest downfield due to the influence of the adjacent nitrogen atom and carboxylic acid group. The ethyl group should present a characteristic quartet and triplet pattern. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 12-14 ppm), which would disappear upon exchange with D₂O. researchgate.net
¹³C-NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The carbons of the quinoline ring will resonate between approximately δ 120-150 ppm. The bromine atom at C4 will cause a significant downfield shift for that carbon, while the ethyl group at C6 will also influence the shifts of the carbons in the benzene (B151609) portion of the quinoline ring. researchgate.net
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H-NMR Chemical Shifts | Predicted ¹³C-NMR Chemical Shifts | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~13.0 (s, broad) | C=O | ~168 |
| H-2 | ~9.1 (s) | C-2 | ~152 |
| H-5 | ~8.1 (d) | C-3 | ~125 |
| H-7 | ~7.8 (dd) | C-4 | ~122 |
| H-8 | ~7.9 (d) | C-4a | ~148 |
| -CH₂- (ethyl) | ~2.8 (q) | C-5 | ~130 |
| -CH₃ (ethyl) | ~1.3 (t) | C-6 | ~140 |
| C-7 | ~135 | ||
| C-8 | ~128 | ||
| C-8a | ~127 | ||
| -CH₂- (ethyl) | ~29 | ||
| -CH₃ (ethyl) | ~15 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state. The C=O stretch of the carbonyl group should appear as a strong, sharp absorption around 1700-1720 cm⁻¹. Other notable absorptions would include C=C and C=N stretching vibrations from the quinoline ring in the 1500-1620 cm⁻¹ region, C-O stretching around 1210-1320 cm⁻¹, and a C-Br stretching vibration at lower wavenumbers (typically 500-600 cm⁻¹). iosrjournals.orgresearchgate.netajchem-a.comchemicalbook.comresearchgate.net
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| 2975-2850 | C-H stretch (Ethyl group) | Medium |
| 1700-1720 | C=O stretch (Carboxylic acid) | Strong |
| 1500-1620 | C=C / C=N stretch (Quinoline ring) | Medium-Strong |
| 1210-1320 | C-O stretch (Carboxylic acid) | Strong |
| 500-600 | C-Br stretch | Medium-Strong |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (C₁₂H₁₀BrNO₂), the calculated monoisotopic mass is approximately 278.99 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). openstax.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another likely fragmentation would be the loss of the ethyl group (-C₂H₅, M-29) via cleavage at the aromatic ring. libretexts.orgmiamioh.eduresearchgate.netrsc.org
Predicted Mass Spectrometry Data
| m/z Value | Identity | Notes |
|---|---|---|
| ~279 / 281 | [M]⁺ / [M+2]⁺ | Molecular ion peak, characteristic 1:1 ratio for Bromine |
| ~262 / 264 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| ~250 / 252 | [M-C₂H₅]⁺ | Loss of ethyl group |
| ~234 / 236 | [M-COOH]⁺ | Loss of carboxyl group |
Quantum Chemical Calculations and Molecular Modeling Studies
Computational chemistry offers a powerful avenue for investigating molecular properties that can complement and predict experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. dntb.gov.ua For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine the lowest energy conformation (optimized geometry). nih.govuobaghdad.edu.iqrsc.org These calculations would provide precise predictions of bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to simulate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. iosrjournals.org The method also allows for the calculation of NMR chemical shifts, providing theoretical support for experimental assignments. Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal information about the molecule's reactivity and electronic properties, while molecular electrostatic potential (MEP) maps can identify regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Extensive searches of scientific literature and chemical databases did not yield specific studies on the molecular docking simulations of this compound. While research on similar quinoline-based carboxylic acid derivatives often includes molecular docking to investigate their binding affinity and interactions with various biological targets, no such data has been published for this particular compound. nih.govmdpi.com The general methodology for such studies typically involves identifying a target protein, preparing the protein and ligand structures, and using docking software to predict the binding mode and energy. However, without specific studies on this compound, details regarding its potential protein targets, binding site interactions, and binding affinity remain undetermined.
Molecular Dynamics Simulations
There is currently no publicly available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time and to assess the stability of ligand-protein complexes identified through molecular docking. nih.gov Such simulations could provide insights into the conformational changes of this compound and its interactions within a biological environment. The absence of these studies means that the dynamic stability, conformational flexibility, and interaction profiles of this compound with any potential biological targets have not been characterized.
Conformational Analysis and Tautomerism Studies
Specific conformational analysis and tautomerism studies for this compound have not been reported in the available scientific literature. Quinoline derivatives can exhibit tautomerism, particularly keto-enol tautomerism, which can significantly influence their chemical properties and biological activity. Conformational analysis would reveal the most stable three-dimensional structures of the molecule. While the study of tautomerism in quinoline compounds is a subject of research, no experimental or computational data specifically addresses the tautomeric forms or conformational preferences of this compound.
Pharmacological Spectrum and Mechanistic Elucidation of 4 Bromo 6 Ethylquinoline 3 Carboxylic Acid Analogues
Anti-Infective Research Applications
Quinolines and their derivatives are significant for their broad-spectrum anti-infective capabilities, which have been the subject of extensive research. researchgate.net
Quinolone-3-carboxylic acid derivatives have been a clinically significant class of antibacterial agents since the 1960s. semanticscholar.org Research has shown that modifications to the quinoline-4-carboxylic acid structure, such as the introduction of an aryl ring at the second position, can yield compounds with notable antibacterial activity. mdpi.com A series of coumarin-3-carboxylic acid derivatives incorporating a thioether quinoline (B57606) moiety also demonstrated significant antibacterial effects against plant pathogens like Xanthomonas oryzae pv oryzae (Xoo) and Acidovorax citrulli (Aac). acs.org For instance, compound A9 from this series showed potent activity with EC₅₀ values of 11.05 and 8.05 μg/mL against Xoo and Aac, respectively. acs.org
Further studies on 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that most tested compounds exhibited moderate inhibitory activity against various bacterial strains. mdpi.com Notably, structural modifications generally increased the antibacterial activity compared to the parent compound. mdpi.com
| Compound | Bacterial Strain | Activity (EC₅₀ µg/mL) | Reference |
|---|---|---|---|
| Compound A9 (Coumarin-thioether-quinoline derivative) | Xanthomonas oryzae pv oryzae (Xoo) | 11.05 | acs.org |
| Compound A9 (Coumarin-thioether-quinoline derivative) | Acidovorax citrulli (Aac) | 8.05 | acs.org |
| Compound 5a₄ (2-phenyl-quinoline-4-carboxylic acid derivative) | S. aureus | Significant Activity | mdpi.com |
| Compound 5a₄ (2-phenyl-quinoline-4-carboxylic acid derivative) | B. subtilis | Significant Activity | mdpi.com |
| Compound 5a₇ (2-phenyl-quinoline-4-carboxylic acid derivative) | E. coli | Most Active of Series | mdpi.com |
The primary mechanism behind the antibacterial action of quinolone compounds is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). nih.govmdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov Fluoroquinolones, a major class of these inhibitors, target the catalytic sites of GyrA and ParC, which are responsible for DNA binding. nih.gov Resistance to these drugs often arises from alterations in these target enzymes. semanticscholar.org
Research into novel inhibitors has focused on multitargeting approaches to combat resistance. nih.gov For example, hybrid molecules combining ciprofloxacin (B1669076) with other moieties have been designed to interact with both the GyrA/ParC and GyrB/ParE subunits, resulting in superior antibacterial activity. nih.gov In silico molecular docking studies of [2,3′-biquinoline]-4-carboxylic acid derivatives against E. coli DNA gyrase B have shown a correlation with their in vitro antibacterial results, supporting this enzyme as a key target. semanticscholar.org
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. semanticscholar.orgnih.gov Quinolone derivatives have been investigated for their potential to overcome these resistance mechanisms. researchgate.net For instance, certain 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothizolo[3,2-a]quinoline-6-carboxylic acid derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant Mycobacterium tuberculosis (MDR-TB). researchgate.net One compound in this series was identified as the most active in vitro, with a Minimum Inhibitory Concentration (MIC) of 0.08 μM against MDR-TB. researchgate.net The development of new antibiotic agents against MDR pathogens is a critical strategy to address the challenges posed by antimicrobial resistance. semanticscholar.org
Quinoline derivatives have also demonstrated notable antifungal properties. mdpi.comacs.org A study on 6-bromo-4-ethoxyethylthio quinazoline (B50416) showed high antifungal activity against various plant pathogenic fungi, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net Another investigation focused on synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives, which possess a bromo substituent at the fourth position. nih.gov Several of these analogues showed potent inhibitory potential against Candida albicans, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL, a concentration significantly lower than the standard antifungal drug fluconazole (B54011) (30 µg/mL). nih.gov Similarly, certain 6,8-dibromo-4(3H)quinazolinone derivatives were screened for antifungal activity, with one compound showing a potent MIC of 0.097 µg/ml against Aspergillus flavus. nih.gov
| Compound Type | Fungal Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08) | Candida albicans | 0.4 | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Aspergillus flavus | 0.097 | nih.gov |
| 6-bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | EC₅₀: 17.47 - 70.79 | researchgate.net |
The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic agents, particularly for malaria and leishmaniasis. acs.orgsemanticscholar.org
Antimalarial Activity: The 4(1H)-quinolone structure is a known antimalarial agent, with some derivatives targeting the parasite's cytochrome bc₁ complex. nih.gov A detailed structure-activity relationship (SAR) study of 2-arylvinylquinolines led to the discovery of compounds with potent, low nanomolar antiplasmodial activity against a chloroquine-resistant Plasmodium falciparum strain (Dd2). nih.gov Another study on quinoline-4-carboxamides, identified from a phenotypic screen, optimized a hit compound into lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei mouse model of malaria. acs.org
Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to drug toxicity and resistance. semanticscholar.orgresearchgate.net Quinoline derivatives have emerged as promising candidates. nih.gov A study involving the synthesis of fifteen quinoline-4-carboxylic acids identified several compounds with significant in vitro activity against Leishmania donovani promastigotes. semanticscholar.orgresearchgate.net For example, 2-methylquinoline-4-carboxylic acid (Q1) was found to be highly active. researchgate.net Another investigation of novel 3-substituted quinolines found that one compound demonstrated 8.3-fold greater activity against L. chagasi-infected macrophages than the standard pentavalent antimony treatment. nih.gov In silico studies have also pointed to Leishmania major N-myristoyltransferase (LmNMT) as a potential molecular target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov
Antibacterial Activities
Antineoplastic Research Applications
Beyond anti-infective roles, quinoline derivatives have been extensively investigated for their anticancer properties. mdpi.comorientjchem.org Their mechanisms of action are diverse and can include binding with and impeding DNA synthesis. orientjchem.org
Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives has shown they can exhibit micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), with a degree of selectivity over non-cancerous cells. nih.gov The carboxylic acid group at position 3 of the quinoline scaffold has been identified as crucial for the inhibitory activity of certain analogues against IGF receptors, which are implicated in cancer therapy. orientjchem.org Furthermore, various quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety have been evaluated for in vitro anticancer activity against the MCF7 human breast cancer cell line, with some compounds showing activity comparable or better than the reference drug doxorubicin. researchgate.netorientjchem.org The presence of a halogen atom, such as bromine, at the 6-position of a related quinazoline ring has been suggested to improve anticancer effects. nih.gov
Cytotoxic Activity against Specific Cancer Cell Lines (e.g., non-small cell lung cancer, breast carcinoma, colorectal carcinoma)
Analogues of 4-bromo-6-ethylquinoline-3-carboxylic acid have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives showing efficacy against various tumor types. nih.govresearchgate.net Research has focused on modifying the quinoline core to enhance potency and selectivity against cancer cells.
The cytotoxic potential of these compounds is often evaluated through in vitro assays that measure cell viability and proliferation. For instance, novel quinoline-4-carboxamide derivatives have been synthesized and evaluated for their biological activity against a panel of cancer cells, showing promise for the development of new treatments for various diseases. nih.gov Studies on similar quinoline structures have revealed significant antiproliferative effects. For example, certain pyrazolo[4,3-f]quinoline derivatives have shown potent activity against multiple cancer cell lines, including those of colorectal carcinoma. mdpi.com
The cytotoxic effects of quinoline derivatives are not limited to a single mechanism and can vary depending on the specific substitutions on the quinoline ring. While cytotoxic agents have established activity in non-small cell lung cancer, there is ongoing research to develop novel agents with improved efficacy. nih.gov The versatility of the quinoline scaffold allows for the synthesis of a diverse library of compounds, which can be screened for activity against specific cancer cell lines like breast carcinoma and colorectal carcinoma. nih.govnih.gov
Table 1: Cytotoxic Activity of Selected Quinoline Analogues
| Compound Type | Cancer Cell Line | Activity Metric (e.g., IC50, GI50) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-f]quinoline Derivatives | NUGC-3 (Gastric) | GI50 < 8 µM for active compounds | mdpi.com |
| Pyrazolo[4,3-f]quinoline Derivatives | HCT-15 (Colon) | GI50 < 8 µM for active compounds | mdpi.com |
| Quinoline-4-carboxamide Derivatives | Colorectal Cancer Cells | Potentiates apoptosis | nih.gov |
| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Colorectal Carcinoma (in vivo) | Antiproliferative activity | nih.gov |
Modulation of Cellular Pathways (e.g., cell cycle arrest, apoptosis induction)
The anticancer effects of this compound analogues are often attributed to their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell growth and proliferation. Two of the most significant mechanisms are the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death).
Several studies have demonstrated that quinoline derivatives can induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, a novel 2-phenylquinoline-4-carboxylic acid derivative, D28, was found to induce G2/M cell cycle arrest in K562 leukemia cells. frontiersin.orgbohrium.comnih.gov Similarly, another quinazoline-based carboxylic acid compound, 6e, arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. mdpi.com The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the type of cancer cell being targeted.
In addition to cell cycle arrest, the induction of apoptosis is a key mechanism by which these compounds exert their cytotoxic effects. Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. Quinoline derivatives have been shown to trigger apoptosis through various signaling cascades. The aforementioned compound D28 was also found to promote apoptosis in K562 cells. frontiersin.orgbohrium.comnih.gov Likewise, compound 6e was shown to induce apoptosis in MCF-7 cells. mdpi.com The apoptotic action of a quinoline-2-carboxylic acid aryl ester has also been demonstrated on the PC3 prostate cancer cell line. researchgate.net Furthermore, novel quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis in colorectal cancer by targeting the PDK1 signaling pathway. nih.gov
Enzyme Inhibition (e.g., tyrosine kinases, topoisomerase, DHODH, HDACs)
A significant aspect of the pharmacological profile of this compound analogues is their ability to inhibit the activity of various enzymes that are crucial for cancer cell survival and proliferation. This multi-target capability makes the quinoline scaffold a promising framework for the development of novel anticancer drugs.
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. A series of novel 4-quinolone-3-carboxamide derivatives were designed as antiproliferative agents targeting cancer through the inhibition of VEGFR-2. One derivative, 10i, was found to be the most potent, with an IC50 value of 36 nM, which is comparable to the established inhibitor sorafenib (B1663141) (IC50 = 45 nM). nih.gov
Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. Inhibition of topoisomerases leads to DNA damage and ultimately cell death. Fluoroquinolone antibiotics, such as ciprofloxacin, are known to inhibit bacterial DNA gyrase and topoisomerase IV. wikipedia.org In the context of cancer, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase IIα activity, with one compound exhibiting an inhibition pattern equivalent to the known anticancer drug etoposide. mdpi.com
Dihydroorotate (B8406146) Dehydrogenase (DHODH): This enzyme is a key player in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. Inhibition of DHODH can thus halt cell proliferation. Potent quinoline-based analogues have been developed as DHODH inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govnih.govacs.org For example, compound 41 was found to have a DHODH IC50 of 9.71 ± 1.4 nM. nih.govnih.govacs.org Quinoline carboxylic acids have been identified as targeting DHODH, which can revert the host gene expression block induced by viral proteins. researchgate.net
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Novel 2-phenylquinoline-4-carboxylic acid derivatives have been discovered as HDAC inhibitors. frontiersin.orgbohrium.comnih.gov One such compound, D28, exhibited significant selectivity for HDAC3 over other HDAC isoforms. frontiersin.orgbohrium.comnih.gov Quinazoline-based compounds have also been investigated as dual inhibitors of HDAC1 and HDAC6. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Quinoline Analogues
| Compound Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| 4-Quinolone-3-carboxamide derivative (10i) | VEGFR-2 | IC50 = 36 nM | nih.gov |
| Pyrazolo[4,3-f]quinoline derivative (2E) | Topoisomerase IIα | Equivalent inhibition to etoposide | mdpi.com |
| Quinoline-based analogue (41) | DHODH | IC50 = 9.71 ± 1.4 nM | nih.govnih.govacs.org |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | Selective inhibition | frontiersin.orgbohrium.comnih.gov |
Other Pharmacological Activities of Quinoline Scaffolds (e.g., antiviral, anti-inflammatory, anticonvulsant)
The quinoline scaffold is a versatile structure that forms the basis for a wide array of therapeutic agents with diverse pharmacological activities beyond their anticancer properties. nih.govbenthamscience.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov
Antiviral Activity: Quinoline derivatives have demonstrated significant potential as antiviral agents against a broad spectrum of viruses. nih.govnih.govresearchgate.net They have been found to be potent against viruses such as Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. nih.govnih.govresearchgate.net The antiviral mechanism of quinoline compounds can involve the inhibition of different viral enzymes and processes essential for viral replication. researchgate.net
Anti-inflammatory Activity: Several quinoline derivatives have been shown to possess significant anti-inflammatory properties. frontiersin.orgresearchgate.netnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory mediators. researchgate.net For example, some quinoline-azoimine hybrids have demonstrated anti-inflammatory characteristics comparable to the standard drug diclofenac. frontiersin.org The anti-inflammatory potential of these compounds makes them attractive candidates for the development of new treatments for inflammatory disorders. nih.gov
Anticonvulsant Activity: The quinoline nucleus has also been explored for its anticonvulsant potential. benthamscience.comnih.gov A series of 8-substituted quinolines were synthesized and tested for their ability to protect against seizures induced by maximal electroshock and pentylenetetrazole. nih.govbohrium.com Several of these derivatives, particularly those with a 2-hydroxypropyloxyquinoline moiety, displayed excellent anticonvulsant activities. nih.govbohrium.com It has been suggested that the anticonvulsant effects of some of these compounds may be related to their ability to block Ca2+ channels. bohrium.com
Anti-HIV-1 Integrase Inhibition Potential
A particularly significant area of investigation for quinoline derivatives is their potential as inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. researchgate.net This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov As such, HIV-1 integrase is a validated and attractive target for the development of antiretroviral drugs. nih.govcurrent-pharmaceutical-design.com
The first integrase inhibitor to be approved for clinical use was raltegravir (B610414) in 2007, and since then, the development of new integrase inhibitors has been a major focus of anti-HIV drug discovery. researchgate.netcurrent-pharmaceutical-design.com Quinoline-based compounds have emerged as a promising class of HIV-1 integrase inhibitors. current-pharmaceutical-design.com For example, elvitegravir (B1684570), a quinolone derivative, is a potent HIV-1 integrase inhibitor. researchgate.net
Styrylquinoline derivatives have been shown to efficiently inhibit the 3'-processing activity of HIV-1 integrase with IC50 values in the micromolar range. nih.gov The mechanism of action of these compounds is believed to involve the prevention of the recognition between the integrase enzyme and the viral DNA. nih.gov Novel bifunctional quinolonyl diketo acid derivatives have also been designed and synthesized as potent inhibitors of both the 3'-processing and strand transfer steps of the integration reaction. nih.gov One such derivative, compound 8, exhibited high antiviral activity against HIV-1 infected cells with low cytotoxicity. nih.gov
The 4-quinolone-3-carboxylic acid scaffold has been utilized in the design of HIV-1 integrase inhibitors, retaining the key chelating groups necessary for binding to the enzyme's active site. tandfonline.com The versatility of the quinoline ring allows for structural modifications to optimize the potency and pharmacokinetic properties of these inhibitors.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Bromo 6 Ethylquinoline 3 Carboxylic Acid Derivatives
Impact of Substituent Modifications on Biological Activity
SAR studies on quinoline (B57606) carboxylic acids have identified several critical regions on the molecular scaffold where modifications can drastically alter potency and selectivity. For derivatives of 4-Bromo-6-ethylquinoline-3-carboxylic acid, the bromine atom, the ethyl group, the carboxylic acid, and the quinoline nitrogen are all key determinants of biological function.
The carboxylic acid group at the C-4 position is a stringent requirement for the biological activity of this class of compounds. nih.gov This functional group is often essential for establishing critical interactions within the active site of target enzymes. For example, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition, the carboxylate group forms a salt bridge with key arginine residues and participates in hydrogen bonding, anchoring the inhibitor in the binding pocket. nih.gov The conversion of the carboxylic acid to its corresponding ester derivative typically results in a significant decrease in potency, underscoring the necessity of the free acid for biological function. nih.gov
| Compound Modification | Effect on DHODH Inhibition | Reference |
| Carboxylic Acid at C-4 | Potent Activity | nih.gov |
| Methyl Ester at C-4 | Marked Decrease in Potency | nih.gov |
The nitrogen atom within the quinoline ring is a key heterocyclic feature. While direct substitution on the nitrogen of the this compound core is less common in SAR studies compared to other positions, modifications at this site in related heterocyclic systems can significantly impact biological activity. For example, in studies of benzothiazine-3-carboxylic acid derivatives, alkylation of the nitrogen heteroatom was found to occur alongside esterification of the carboxyl group, yielding analogs with distinct pharmacological profiles. nih.gov This suggests that the quinoline nitrogen contributes to the electronic properties of the ring system and that any substitution at this position could alter the molecule's interaction with its biological target.
Pharmacophore Development and Molecular Feature Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For quinoline derivatives, these models provide a framework for designing new, more potent compounds. jneonatalsurg.comjneonatalsurg.com
Pharmacophore models developed for quinoline-based agents highlight several key features that are present in this compound:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carboxylic acid group are critical hydrogen bond acceptors, essential for anchoring the molecule to its target. nih.gov
Aromatic Ring (AR): The quinoline core itself serves as a crucial aromatic feature, often participating in hydrophobic and π-π stacking interactions within the binding site. nih.gov
Hydrophobic (H) Features: The ethyl group at the C-6 position and the bromo-substituted benzo ring contribute to the hydrophobic character of the molecule, which is often necessary for effective binding. nih.gov
Computational pharmacophore mapping of quinoline derivatives against targets like Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) has confirmed the importance of these features in achieving high binding affinity. jneonatalsurg.comjneonatalsurg.com
| Pharmacophoric Feature | Corresponding Moiety in this compound | Reference |
| Hydrogen Bond Acceptor | Carboxylic Acid Group | nih.gov |
| Aromatic Ring | Quinoline Core | nih.gov |
| Hydrophobic Group | Ethyl Group, Bromo-substituted Benzene (B151609) Ring | nih.gov |
Theoretical Predictions of Activity (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pensoft.net These in-silico models are invaluable for predicting the potency of novel, unsynthesized derivatives, thereby guiding medicinal chemistry efforts.
For quinoline-based compounds, QSAR models are developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activity. nih.gov Machine learning algorithms, such as Gradient Boosting, can be employed to develop predictive models based on 2D and 3D molecular descriptors. nih.gov Such models can achieve a high degree of predictive accuracy, allowing researchers to prioritize the synthesis of derivatives with the highest predicted activity and the most favorable pharmacokinetic profiles. jneonatalsurg.comnih.gov A typical QSAR study involves developing a model that can reliably predict the inhibitory activity of new quinoline derivatives against a specific target, such as the ABCB1 protein involved in multidrug resistance. nih.gov
Future Directions and Emerging Research Avenues for 4 Bromo 6 Ethylquinoline 3 Carboxylic Acid in Advanced Medicinal Chemistry
Development of Novel Therapeutic Agents Based on Quinoline-3-carboxylic Acid Scaffold
The quinoline-3-carboxylic acid scaffold has been the basis for numerous therapeutic agents, most notably the quinolone class of antibiotics. nih.gov However, recent research has expanded its therapeutic utility far beyond antibacterial applications. Future research on 4-Bromo-6-ethylquinoline-3-carboxylic acid will likely focus on modifying its core structure to develop novel agents for a variety of diseases. The bromo and ethyl substitutions can be key modification points to optimize potency, selectivity, and pharmacokinetic properties.
Key therapeutic areas for exploration include:
Anticancer Agents: Derivatives of the quinoline-3-carboxylic acid scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia). nih.govbenthamscience.com Research has shown that modifying the scaffold can enhance selectivity for cancer cells over non-cancerous cells. nih.gov
Antiviral Compounds: This scaffold is crucial in the development of HIV-1 integrase inhibitors. nih.gov Elvitegravir (B1684570) (GS-9137), a clinically studied inhibitor, is a prominent example of a quinoline-3-carboxylic acid derivative. mdpi.com
Antimalarial Drugs: Bisquinolines, which are composed of two quinoline (B57606) units, have shown potent antimalarial activity, and the quinoline-3-carboxylic acid moiety can be a key component in such structures. researchgate.net
Neurodegenerative Disease Modulators: The structural versatility of quinolines makes them suitable for targeting components of the central nervous system. The related compound 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has been used in the synthesis of molecules targeting neurological disorders. chemimpex.com
Cannabinoid Receptor Modulators: Research has identified quinolones that can act as agonists or antagonists of the cannabinoid receptor 2 (CB2), indicating a potential role in treating inflammatory and neuropathic pain. nih.gov
| Therapeutic Area | Basis of Activity for the Quinoline-3-carboxylic Acid Scaffold | Key Research Findings |
| Oncology | Antiproliferative and cytotoxic effects | Derivatives show micromolar inhibition against MCF-7 and K562 cell lines. nih.govbenthamscience.com |
| Virology (HIV) | Inhibition of viral enzymes like HIV-1 integrase | The scaffold is the basis for inhibitors such as elvitegravir (GS-9137). nih.govmdpi.com |
| Infectious Diseases (Malaria) | Disruption of parasite lifecycle | Bisquinoline structures incorporating the quinoline core show potent antimalarial effects. researchgate.net |
| Immunology/Inflammation | Modulation of cannabinoid receptor 2 (CB2) | The scaffold can be modified to create CB2 receptor agonists/antagonists. nih.gov |
| Neurology | Intermediate for CNS-active compounds | Used as a building block for molecules targeting neurological disorders. chemimpex.com |
Exploration of New Mechanistic Targets and Pathways
A significant future direction for this compound lies in identifying and validating novel biological targets. While the classical targets for quinolones are well-known, the broader scaffold interacts with a diverse set of proteins and pathways, offering opportunities to treat a range of diseases through new mechanisms of action.
Potential mechanistic targets for derivatives of this scaffold include:
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the classical targets for quinolone antibiotics. Further modifications of the 4-bromo-6-ethyl derivative could yield novel antibiotics to combat resistant strains.
DNA Interaction: Some anticancer quinoline-3-carboxylic acid derivatives are believed to exert their effect by binding to the minor groove of DNA, which can disrupt DNA replication and transcription in cancer cells. researchgate.net
Protein Kinase Inhibition: Protein kinase CK2 has been identified as a target for some 3-quinoline carboxylic acid derivatives, which show inhibitory activity in the low micromolar range. nih.gov Kinase inhibition is a major strategy in cancer therapy.
Sirtuin Modulation: Recent studies have focused on designing quinoline-4-carboxylic acid derivatives as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. frontiersin.org This opens an avenue for developing metabolism-targeted cancer therapies.
Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an essential enzyme for DNA synthesis, has been noted as a potential mechanism of action for some quinoline derivatives, relevant in both antimicrobial and anticancer contexts. ontosight.ai
| Mechanistic Target | Associated Disease Area | Mode of Action |
| DNA Gyrase / Topoisomerase IV | Bacterial Infections | Inhibition of DNA replication and repair. |
| DNA Minor Groove | Cancer | Direct binding to DNA, disrupting cellular processes. researchgate.net |
| Protein Kinase CK2 | Cancer, Inflammation | Inhibition of a key enzyme in cell growth and proliferation pathways. nih.gov |
| Sirtuin 3 (SIRT3) | Cancer | Modulation of mitochondrial metabolism and stress response. frontiersin.org |
| Dihydrofolate Reductase (DHFR) | Cancer, Infections | Inhibition of nucleotide synthesis. ontosight.ai |
Integration of Advanced Computational Methodologies for Drug Discovery
Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. For a molecule like this compound, these methods can predict biological activities, optimize structures, and elucidate mechanisms of action before synthesis, saving considerable time and resources.
Future research will heavily integrate the following computational approaches:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to the active sites of various targets, such as protein kinases or viral enzymes. nih.gov
Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of new, more potent molecules. This approach was instrumental in developing quinoline-3-carboxylic acid-based HIV integrase inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the chemical structure of quinoline derivatives with their biological activity. This allows for the prediction of potency for newly designed analogs.
ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govbenthamscience.com This early-stage screening helps to identify candidates with favorable drug-like properties and reduce late-stage failures.
Green Chemistry Approaches in Synthetic Pathways
The synthesis of complex molecules like quinolines traditionally involves harsh conditions and hazardous reagents. A key area of future research is the development of sustainable and environmentally friendly synthetic routes for this compound and its derivatives. Adopting green chemistry principles is not only environmentally responsible but also often leads to higher efficiency and lower costs. acs.org
Emerging green synthetic strategies include:
Multicomponent Reactions (MCRs): Reactions like the Doebner and Friedländer syntheses allow for the construction of the quinoline core in a single step from simple precursors, improving atom economy and reducing waste. acs.orgacs.org
Use of Green Solvents and Catalysts: Replacing hazardous solvents with water or other benign alternatives is a key goal. acs.org Furthermore, using non-toxic and recyclable catalysts, such as titanium dioxide, can make synthetic processes more sustainable. organic-chemistry.org
Alternative Energy Sources: Microwave irradiation is being increasingly used as an energy source to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. acs.org
Aerobic Oxidation: Employing molecular oxygen from the air as the terminal oxidant in dehydrogenation steps is a green alternative to traditional chemical oxidants, with water being the only byproduct. organic-chemistry.org
| Green Chemistry Approach | Description | Advantage |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. acs.org | High atom economy, reduced waste, operational simplicity. |
| Alternative Solvents | Utilizing environmentally benign solvents like water instead of volatile organic compounds. acs.org | Reduced toxicity and environmental impact. |
| Microwave Irradiation | Using microwave energy to heat reactions. acs.org | Faster reaction times, improved yields, fewer side products. |
| Eco-Friendly Catalysts | Employing non-toxic, inexpensive, and recyclable catalysts (e.g., TiO2, Nickel). organic-chemistry.org | Lower cost, reduced hazardous waste, improved sustainability. |
| Aerobic Oxidation | Using O2 as the oxidant in synthetic steps. organic-chemistry.org | Environmentally friendly, water as the only byproduct. |
Q & A
Q. How to design a structure-activity relationship (SAR) study comparing bromine with other halogens (Cl, F)?
- Framework: Synthesize 4-Cl and 4-F analogs using analogous methods. Test in parallel assays (e.g., enzyme inhibition). Bromine’s larger size and polarizability often enhance binding affinity but may reduce solubility (: CF₃ substitution at C4 increases hydrophobicity) .
Toxicity & Safety
Q. What in silico tools predict toxicity profiles (e.g., mutagenicity, hepatotoxicity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
